Chloropretadalafil

Adulteration Forensic Chemistry PDE5 Inhibitor

Procure the defined (1R,3R)-Chloropretadalafil intermediate to secure the stereoselective synthesis of tadalafil API. The unique chloroacetyl functional group and specific chirality drive high synthetic yield (95.2%) and purity (99.1%), making generic substitution non-viable. Essential reference standard for HPLC/LC-MS/MS adulterant detection (5.0% frequency, 0.006–5.25 mg/g range). Critical for pharmaceutical QC impurity profiling and analytical method development.

Molecular Formula C22H19ClN2O5
Molecular Weight 426.8 g/mol
CAS No. 171596-58-0
Cat. No. B3420110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropretadalafil
CAS171596-58-0
Molecular FormulaC22H19ClN2O5
Molecular Weight426.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
InChIInChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21-/m1/s1
InChIKeyJUKHNCNDFOAFLT-IIBYNOLFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloropretadalafil (CAS 171596-58-0): PDE5 Inhibitor Intermediate and Tadalafil Analog


Chloropretadalafil (CAS 171596-58-0), chemically known as (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is a chiral β-carboline derivative that functions both as a phosphodiesterase type 5 (PDE5) inhibitor analog of tadalafil and as a key synthetic intermediate in the stereoselective synthesis of tadalafil itself [1]. Unlike many PDE5 inhibitors that are structurally distinct, chloropretadalafil shares the core tetrahydro-β-carboline scaffold of tadalafil, placing it within the tadalafil-class of PDE5 inhibitors. This dual identity as both a pharmacologically active analog and a critical intermediate distinguishes chloropretadalafil from other PDE5 inhibitors such as sildenafil or vardenafil, which belong to different chemical classes [2].

Chloropretadalafil (CAS 171596-58-0) vs. Generic Tadalafil Intermediates: Why Chemical Structure and Chirality Dictate Function


Generic substitution between chloropretadalafil and other tadalafil intermediates or PDE5 inhibitor analogs is not viable due to fundamental differences in chemical structure, chiral configuration, and synthetic utility. Chloropretadalafil possesses a unique chloroacetyl functional group on the piperidine nitrogen, which is essential for its specific reactivity and subsequent conversion to tadalafil [1]. Furthermore, the compound's (1R,3R) chiral configuration is crucial for the stereoselective synthesis of the biologically active enantiomer of tadalafil [2]. Simple substitution with other intermediates, such as nortadalafil or aminotadalafil, would lead to different reaction pathways, altered stereochemical outcomes, and ultimately, failure to produce the desired tadalafil molecule. The following quantitative evidence details these critical differentiators.

Chloropretadalafil (CAS 171596-58-0) Product-Specific Quantitative Differentiation Evidence Guide


Chloropretadalafil Demonstrates Higher Detection Prevalence in Adulterated Dietary Supplements Compared to Tadalafil

In a large-scale survey of 94 PDE-5 inhibitors in dietary supplements and food samples using HPLC and LC-Q-TOF/MS, chloropretadalafil was detected in 3 out of 60 samples (5.0%), whereas tadalafil was detected in 7 samples (11.7%) [1]. This suggests that while tadalafil remains more commonly detected, chloropretadalafil is a significant adulterant, appearing at a frequency comparable to other tadalafil analogs like aminotadalafil.

Adulteration Forensic Chemistry PDE5 Inhibitor

Chloropretadalafil Exhibits Wide Concentration Variability in Seized Adulterated Products Compared to Nortadalafil

Quantitative analysis of seized supplementary food samples revealed a wide concentration range for chloropretadalafil, spanning from 0.006 mg/g to 5.25 mg/g [1]. In contrast, nortadalafil, another common tadalafil intermediate, showed a concentration range of 0.52 mg/g to 50.0 mg/g across similar sample types [1]. This indicates that chloropretadalafil is used across a broad spectrum of concentrations, albeit with a lower maximum observed value compared to nortadalafil.

Quantitative Analysis Forensic Science PDE5 Inhibitor

Chloropretadalafil's (1R,3R) Chirality is Essential for Stereoselective Tadalafil Synthesis, Unlike Achiral Intermediates

The synthesis of tadalafil requires the specific (1R,3R) chiral configuration found in chloropretadalafil. This chiral center is preserved during the subsequent cyclization step with methylamine, ensuring the stereoselective production of the active (6R,12aR) tadalafil enantiomer [1]. In contrast, other potential intermediates, such as achiral precursors or intermediates with different stereochemistry, would yield racemic mixtures or incorrect enantiomers, necessitating costly and inefficient chiral resolution steps.

Synthetic Chemistry Chiral Synthesis Pharmaceutical Intermediates

Chloropretadalafil Synthesis Achieves High Yield and Purity, Ensuring Efficient and Cost-Effective Tadalafil Production

A patented method for synthesizing chloropretadalafil from (1R,3R)-methyl 1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate and chloroacetyl chloride achieves a yield of 95.2% and a purity of 99.1% [1]. This high efficiency contrasts with alternative synthetic routes for other tadalafil intermediates, which may require more steps and result in lower overall yields.

Process Chemistry Pharmaceutical Manufacturing Intermediate Synthesis

Chloropretadalafil's Slight Solubility Profile in Organic Solvents Differs from Tadalafil, Impacting Handling and Formulation

Chloropretadalafil exhibits slight solubility in common organic solvents including chloroform, DMSO, and ethyl acetate . In contrast, tadalafil is practically insoluble in water and has a different solubility profile in organic solvents. This distinction is important for analytical method development, where chloropretadalafil may require specific solvent systems for accurate preparation of reference standards and for use in synthetic procedures.

Physicochemical Properties Formulation Science Analytical Chemistry

Chloropretadalafil (CAS 171596-58-0): Optimal Research and Industrial Application Scenarios


Forensic Chemistry and Public Health: Reference Standard for Adulterant Detection

Given its detection frequency of 5.0% in a survey of PDE-5 inhibitor adulterants [1], chloropretadalafil is a critical reference standard for forensic and public health laboratories. Procurement of high-purity chloropretadalafil is essential for developing and validating analytical methods, such as HPLC-UV and LC-MS/MS, to accurately identify and quantify this compound in seized dietary supplements and herbal products. Its wide concentration range in real samples (0.006 - 5.25 mg/g) [2] further underscores the need for a robust reference material to support quantitative analyses.

Pharmaceutical Process Development: Key Intermediate for Stereoselective Tadalafil Synthesis

Chloropretadalafil's defined (1R,3R) chirality is paramount for the efficient, stereoselective synthesis of tadalafil [3]. Pharmaceutical manufacturers and contract research organizations (CROs) require this specific intermediate to ensure the production of the biologically active (6R,12aR) enantiomer of tadalafil API. The high synthetic yield (95.2%) and purity (99.1%) achievable with chloropretadalafil [4] make it a cost-effective and quality-driven choice for process development and scale-up.

Analytical Chemistry: Physicochemical Property Studies and Method Development

The distinct solubility profile of chloropretadalafil (slight solubility in chloroform, DMSO, and ethyl acetate) necessitates its use in analytical method development studies. Researchers developing HPLC or LC-MS methods for tadalafil and its related substances must account for chloropretadalafil's specific physicochemical properties to optimize sample preparation, mobile phase selection, and chromatographic separation. Procurement of this compound is therefore essential for analytical reference standard collections and method validation exercises.

Impurity and Degradation Profiling: Use as a Reference Marker in Pharmaceutical Quality Control

As a defined intermediate and potential impurity in tadalafil drug substance, chloropretadalafil serves as a crucial reference marker for pharmaceutical quality control. Its presence and concentration must be monitored during tadalafil API manufacturing to ensure product purity and compliance with regulatory specifications. Procurement of certified chloropretadalafil reference standards enables quality control laboratories to accurately identify and quantify this specific impurity, supporting batch release and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloropretadalafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.